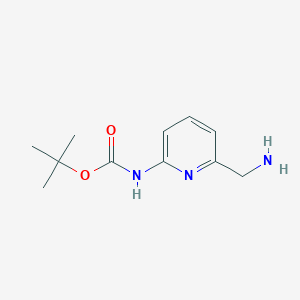

(6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester

Description

Properties

IUPAC Name |

tert-butyl N-[6-(aminomethyl)pyridin-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-6-4-5-8(7-12)13-9/h4-6H,7,12H2,1-3H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOPRMGZQWPDOAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester typically involves the following steps:

Starting Material: The synthesis begins with pyridine-2-carboxylic acid.

Formation of Aminomethyl Group: The carboxylic acid group is converted to an aminomethyl group through a series of reactions involving reduction and amination.

Introduction of Carbamic Acid tert-Butyl Ester Group: The aminomethyl-pyridine intermediate is then reacted with tert-butyl chloroformate in the presence of a base to form the carbamic acid tert-butyl ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

Reduction: Reduction reactions can convert the carbamic acid ester group to an amine.

Substitution: The pyridine ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Amines.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

Building Block: Used as a building block in the synthesis of more complex molecules.

Ligand: Acts as a ligand in coordination chemistry.

Biology:

Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.

Probe: Utilized as a probe in studying biological pathways.

Medicine:

Drug Development: Investigated for its potential as a pharmacophore in drug development.

Therapeutic Agent: Explored for its therapeutic properties in treating various diseases.

Industry:

Catalysis: Employed in catalytic processes.

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a broader class of tert-butyl pyridinyl carbamates, which differ in substituent type and position on the pyridine ring. Key structural analogs include:

Key Observations :

- Halogen vs. Aminomethyl: Halogenated analogs (e.g., 6-iodo or 5-bromomethyl derivatives) are preferred for cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), whereas the aminomethyl group enables nucleophilic substitutions or conjugations .

- Substituent Position : 2-Pyridinyl derivatives are more common in drug intermediates due to favorable electronic and steric profiles compared to 3- or 4-pyridinyl isomers .

- Boc Protection : All analogs share the Boc group, ensuring amine stability during synthesis.

Physicochemical Properties

- Solubility : The Boc group enhances solubility in organic solvents (e.g., THF, DCM) but reduces water solubility. Methyl or methoxy substituents (e.g., 6-methylpyridin-2-yl) increase lipophilicity .

- Stability: Halogenated derivatives (e.g., 6-iodo) are prone to light sensitivity, while aminomethyl analogs may decompose via Boc deprotection under acidic conditions .

Commercial and Research Relevance

- The target compound’s discontinuation contrasts with the availability of halogenated or methylated analogs, which remain in production for drug discovery pipelines .

- Patent literature highlights tert-butyl carbamates as intermediates in fluorinated drug candidates (e.g., compound 11 in ), emphasizing their role in modern medicinal chemistry .

Biological Activity

(6-Aminomethyl-pyridin-2-YL)-carbamic acid tert-butyl ester, also known as tert-butyl 6-aminopyridin-2-ylcarbamate, is a compound that has garnered attention due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a pyridine ring substituted with an aminomethyl group and a carbamate moiety. Its structure is pivotal in determining its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes by forming hydrogen bonds with active sites, thereby modulating their activity.

- Receptor Interaction : It may interact with receptors involved in signaling pathways, influencing cellular responses.

- Coordination Chemistry : The ability to form stable complexes with metal ions can impact biochemical pathways significantly.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds with similar structures have shown significant cytotoxicity against glioblastoma cells. The mechanism involves disruption of microtubule polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1a | U251 (GBM) | 10 | Microtubule disruption |

| 2l | A549 (Lung) | 5 | Induction of apoptosis |

| 2m | MCF7 (Breast) | 8 | G2/M phase arrest |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to penetrate bacterial membranes and interfere with cellular processes.

Table 2: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on glioblastoma cells. The results indicated that treatment led to significant cell death through apoptosis, characterized by DNA fragmentation and morphological changes typical of apoptotic cells. Flow cytometry analysis revealed an increase in the sub-G1 population, confirming the induction of apoptosis .

Case Study 2: Antimicrobial Effects

In another investigation, the antimicrobial activity of the compound was assessed against clinical strains of bacteria. The results demonstrated that it effectively inhibited bacterial growth at low concentrations, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Q & A

Q. What are the recommended synthetic routes for preparing (6-aminomethyl-pyridin-2-yl)-carbamic acid tert-butyl ester, and how can intermediates be characterized?

A robust synthesis involves coupling a pyridine derivative with a tert-butyl carbamate group. For example, Suzuki-Miyaura cross-coupling (using boronic acids or esters) can introduce substituents to the pyridine ring. A three-step procedure (boronic acid formation, coupling, hydrogenation) is effective for structurally similar compounds . Key intermediates, such as boronic acid derivatives, should be characterized via /-NMR (to confirm regiochemistry) and high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity can be assessed via HPLC with UV detection (λ = 254 nm) .

Q. What analytical techniques are critical for verifying the structure and purity of this compound?

- NMR Spectroscopy : -NMR confirms the tert-butyl group (singlet at δ ~1.4 ppm) and pyridine protons (δ 7.0–8.5 ppm). -NMR identifies carbamate carbonyls (~155 ppm) .

- Mass Spectrometry : HRMS or ESI-MS validates the molecular ion ([M+H]) and fragmentation patterns.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. What safety precautions are necessary when handling this compound in the lab?

While specific safety data for this compound is limited, structurally related tert-butyl carbamates are lachrymators and respiratory irritants. Use PPE (gloves, goggles, fume hood) and avoid inhalation. In case of exposure, rinse eyes/skin with water and seek medical attention .

Advanced Research Questions

Q. How can functionalization of the aminomethyl group be achieved, and what challenges arise in regioselective modifications?

The aminomethyl group (-CHNH) can be acylated, alkylated, or conjugated with electrophiles. However, competing reactions at the pyridine nitrogen or carbamate oxygen may occur. To enhance regioselectivity:

- Use protecting groups (e.g., Boc for -NH) during derivatization .

- Employ mild conditions (e.g., EDC/HOBt coupling for acylation at 0–4°C) to minimize side reactions .

Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and LC-MS.

Q. What strategies address stability issues of the tert-butyl carbamate group under acidic/basic conditions?

The tert-butyl carbamate (Boc) group is labile in strong acids (e.g., TFA) but stable in bases. For acid-sensitive reactions:

Q. How does the stereoelectronic environment of the pyridine ring influence reactivity in catalytic transformations?

The pyridine ring’s electron-withdrawing nature directs electrophilic substitutions to the meta position relative to the carbamate. Computational studies (DFT, e.g., B3LYP/6-31G*) predict charge distribution and reactive sites . For example, Pd-catalyzed C-H activation at the 4-position of the pyridine is feasible with directing groups .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., Suzuki coupling efficiencies from 40–80%) often stem from:

- Boronic ester purity: Recrystallize intermediates before use .

- Catalyst loading: Screen Pd catalysts (Pd(PPh) vs. PdCl(dppf)) and ligand ratios .

- Oxygen sensitivity: Conduct reactions under inert gas (N/Ar) .

Methodological Tables

Q. Table 1. Key Spectral Data for Intermediate Characterization

| Technique | Expected Signals | Reference |

|---|---|---|

| -NMR | tert-butyl (1.4 ppm, s), pyridine H (7.8–8.2 ppm, m), -CHNH (3.1 ppm, t) | |

| -NMR | Boc carbonyl (155 ppm), pyridine C2 (150 ppm) | |

| HRMS | [M+H] calculated for CHNO: 230.1289 |

Q. Table 2. Optimization of Suzuki Coupling Conditions

| Condition | Yield Range | Key Variables Tested | Optimal Parameters |

|---|---|---|---|

| Catalyst | 40–80% | Pd(OAc), Pd(PPh), PdCl(dppf) | Pd(PPh) (5 mol%) |

| Base | 50–75% | KCO, NaHCO, CsCO | KCO (2 eq) |

| Solvent | 45–70% | DMF, THF, DME, toluene | DME/HO (3:1) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.